molecular formula C20H23NO5 B5958284 ethyl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

ethyl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B5958284
M. Wt: 357.4 g/mol
InChI Key: KGTXBHJKWCWRRB-UHFFFAOYSA-N
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Description

Ethyl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: is a complex organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions for this synthesis require strong acids and high temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic methods to improve yield and reduce by-products. Techniques such as palladium-catalyzed cross-coupling reactions can be employed to introduce the 2,5-dimethoxyphenyl group.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its indole core is particularly useful in the development of new pharmaceuticals and organic materials.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the study of biological systems and the development of therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with multiple receptors in the body makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its structural complexity allows for the creation of materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 2-(2,5-dimethoxyphenyl)acetate

  • Methyl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Ethyl 3-(2,5-dimethoxyphenyl)propanoate

Uniqueness: This compound is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity. The presence of the 2,5-dimethoxyphenyl group enhances its binding affinity to biological targets, making it distinct from other indole derivatives.

Properties

IUPAC Name

ethyl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-5-26-20(23)19-11(2)18-15(21-19)8-12(9-16(18)22)14-10-13(24-3)6-7-17(14)25-4/h6-7,10,12,21H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTXBHJKWCWRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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